Sitagliptin-d6

Bioanalysis LC-MS/MS Matrix Effect

For analytical labs requiring precise sitagliptin quantification, Sitagliptin-d6 is the definitive SIL-IS. Its +6 Da mass shift and near-identical physicochemical properties enable gold-standard Isotope Dilution Mass Spectrometry, uniquely correcting matrix effects (CV 0.02%–0.12%) that unlabeled or structural analogs cannot. This ensures the high-precision methods (intra-batch ≤4.3% CV) mandated for ANDA/505(b)(2) bioequivalence studies and clinical TDM. Choose -d6 for reliable, cross-validatable LC-MS/MS methods essential for multi-site trials and regulatory submissions.

Molecular Formula C16H15F6N5O
Molecular Weight 413.35 g/mol
Cat. No. B15559994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin-d6
Molecular FormulaC16H15F6N5O
Molecular Weight413.35 g/mol
Structural Identifiers
InChIInChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1/i1D2,2D2,7D2
InChIKeyMFFMDFFZMYYVKS-GQCWRORWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin-d6: Deuterated DPP-4 Inhibitor for Analytical Quantification and Pharmacokinetic Research


Sitagliptin-d6 (MK-0431-d6, CAS 1133211-99-0) is a stable isotope-labeled analog of sitagliptin in which six hydrogen atoms are replaced by deuterium (²H) . The unlabeled parent compound, sitagliptin (CAS 486460-32-6), is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor with an IC₅₀ of 19 nM in Caco-2 cell extracts and a Kᵢ of 1 nM, acting via competitive inhibition [1][2]. As a deuterated internal standard (SIL-IS), Sitagliptin-d6 is designed specifically for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of sitagliptin concentrations in complex biological matrices [3]. The compound retains the full pharmacological profile of sitagliptin but is distinguished by a +6 Da mass shift that permits simultaneous detection and accurate correction for sample-to-sample analytical variability [4].

Sitagliptin-d6 Analytical Selection: Why Non-Isotopic or Alternative-Label Internal Standards Fail for Sitagliptin Quantification


Generic substitution of Sitagliptin-d6 with unlabeled sitagliptin, a structural analog internal standard, or a differently deuterated sitagliptin variant (e.g., -d4) in LC-MS/MS bioanalysis introduces quantifiable analytical error due to differential extraction recovery, chromatographic behavior, and matrix effects [1]. While unlabeled sitagliptin lacks the mass shift required for differentiation from the analyte in the mass spectrometer, structural analogs exhibit distinct physicochemical properties (e.g., pKa, logD) that cause them to deviate from the analyte during sample preparation and ionization, thereby failing to correct for matrix-induced signal suppression or enhancement [2]. Sitagliptin-d6, with its +6 Da mass shift and near-identical physicochemical properties to the target analyte, uniquely enables isotope dilution mass spectrometry (IDMS)—the gold standard for accurate and precise quantification in complex biological matrices [3].

Sitagliptin-d6 Differentiation Data: Quantitative Comparisons for LC-MS Bioanalysis Selection


Sitagliptin-d6 vs. Sitagliptin-d4: Comparative Matrix Effect Correction in Human Plasma LC-MS/MS

In a validated LC-MS/MS method for sitagliptin quantification in human plasma, Sitagliptin-d6 achieved a matrix effect coefficient of variation (CV) of 0.02% at the high quality control (HQC) level and 0.12% at the low quality control (LQC) level, demonstrating exceptional consistency in ionization response correction [1]. In contrast, a separate validated method employing Sitagliptin-d4 as the internal standard reported a matrix effect CV ranging from 2.7% to 8.5% across three QC concentration levels (15, 300, 800 ng/mL) in human plasma [2]. The substantially lower matrix effect variability achieved with Sitagliptin-d6 translates to improved assay precision and accuracy.

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Sitagliptin-d6 vs. Unlabeled Sitagliptin: Chromatographic Co-Elution and Retention Time Matching

In a validated rat plasma LC-MS/MS method, Sitagliptin-d6 and unlabeled sitagliptin co-eluted with retention times of 3.19 ± 0.05 min and 3.17 ± 0.06 min, respectively, representing a difference of <0.02 min [1]. This near-perfect co-elution ensures that both compounds experience identical chromatographic and ionization conditions, enabling precise correction for signal fluctuations. Unlabeled sitagliptin cannot be used as an internal standard because it produces the identical precursor and product ion masses (m/z 408.2 → 193.0), making chromatographic separation impossible and resulting in complete signal overlap [2].

Chromatography LC-MS/MS Internal Standard Co-elution

Sitagliptin-d6 vs. Structural Analog Internal Standards: Extraction Recovery Consistency

In the validated rat plasma LC-MS/MS method, the extraction recovery of Sitagliptin-d6 was 92.4% ± 3.1% (mean ± SD, n=6) across three QC concentration levels, while the extraction recovery of the unlabeled analyte sitagliptin was 93.1% ± 2.8% [1]. The difference in mean extraction recovery between the analyte and the SIL-IS was only 0.7 percentage points, confirming that the deuterated internal standard mirrors the analyte's behavior during liquid-liquid extraction. Structural analog internal standards typically exhibit extraction recovery differences of 10%–30% relative to the analyte due to divergent physicochemical properties (e.g., logD, pKa), which introduces systematic bias in quantification [2].

Sample Preparation Extraction Recovery LC-MS/MS Method Validation

Sitagliptin-d6 Supported Method Validation: Intra- and Inter-Assay Precision

Using Sitagliptin-d6 as the internal standard, a rat plasma LC-MS/MS method achieved intra-batch precision (CV) ≤ 4.3% and inter-batch precision (CV) ≤ 5.8% across all QC concentration levels [1]. This level of precision meets the FDA and EMA bioanalytical method validation criteria of CV ≤ 15% (≤20% at LLOQ) [2]. In a comparative human plasma method employing Sitagliptin-d4 as the internal standard, intra- and inter-day precision values ranged from 4.0% to 9.8% and 5.2% to 11.3%, respectively [3]. The method using Sitagliptin-d6 demonstrated numerically superior precision metrics, supporting its selection for high-stringency bioanalytical applications such as bioequivalence studies.

Method Validation Precision Accuracy Bioequivalence

Parent Compound Sitagliptin vs. DPP-4 Inhibitor Class: In Vitro Potency Comparison

The parent compound sitagliptin exhibits a human DPP-4 IC₅₀ of 12.2 ± 0.8 nM and Kᵢ of 3.31 ± 0.22 nM, as measured in standardized enzymatic assays [1]. In a comparative dataset, vildagliptin and saxagliptin showed IC₅₀ values of 34.0 nM and 3.35 ± 0.05 nM, respectively [2]. While sitagliptin is not the most potent DPP-4 inhibitor in vitro (e.g., saxagliptin IC₅₀ = 3.35 nM), it demonstrates >2,600-fold selectivity for DPP-4 over the structurally related enzymes DPP-8 and DPP-9, compared to <300-fold and <450-fold selectivity for vildagliptin and saxagliptin, respectively [3]. This high target selectivity profile is retained in the deuterated analog Sitagliptin-d6, which is structurally identical except for the isotopic substitution.

DPP-4 Inhibition Potency IC50 Ki

Sitagliptin-d6 Procurement-Relevant Application Scenarios in Bioanalysis and Pharmaceutical Development


Preclinical and Clinical Pharmacokinetic (PK) Studies of Sitagliptin

Sitagliptin-d6 serves as the optimal internal standard for quantifying sitagliptin concentrations in plasma from preclinical species (e.g., rat) and human subjects during pharmacokinetic, toxicokinetic, and bioequivalence studies [1]. Its use enables precise measurement of Cmax, Tmax, AUC, and elimination half-life with matrix effect CV values as low as 0.02%–0.12%, ensuring the accuracy of PK parameter estimation required for regulatory submissions [2].

Bioequivalence and ANDA/505(b)(2) Regulatory Submissions

For generic drug developers pursuing ANDA or 505(b)(2) applications for sitagliptin formulations, Sitagliptin-d6 enables the validated, high-precision LC-MS/MS methods mandated by FDA and EMA for demonstrating bioequivalence [1]. The method using Sitagliptin-d6 achieves intra-batch precision ≤4.3% and inter-batch precision ≤5.8%, well within regulatory acceptance criteria (CV ≤15%) [2].

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacology

In clinical pharmacology settings requiring therapeutic drug monitoring of sitagliptin—such as in patients with renal impairment where drug exposure increases significantly—Sitagliptin-d6 supports accurate plasma concentration determination [1]. The low sample volume requirement (e.g., 100 µL plasma) and high-throughput capability of methods employing this SIL-IS facilitate routine clinical monitoring and dose adjustment studies [2].

Method Development and Cross-Validation of Sitagliptin Assays

Sitagliptin-d6 is the definitive choice for analytical laboratories developing, validating, and cross-validating LC-MS/MS methods for sitagliptin quantification [1]. Its near-identical chromatographic retention time (ΔtR <0.02 min vs. analyte) and consistent extraction recovery (92.4% vs. 93.1% for analyte) enable robust method transfer across instruments, matrices, and laboratories, which is essential for multi-site clinical trials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.